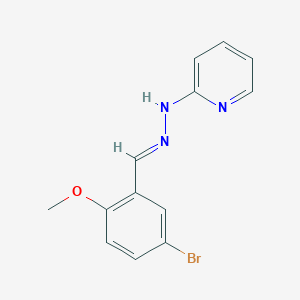
5-bromo-2-methoxybenzaldehyde 2-pyridinylhydrazone
概要
説明
5-bromo-2-methoxybenzaldehyde 2-pyridinylhydrazone is an organic compound that combines the structural features of 5-bromo-2-methoxybenzaldehyde and 2-pyridinylhydrazone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its utility as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxybenzaldehyde 2-pyridinylhydrazone typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 2-pyridinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for refluxing, filtration, and recrystallization.
化学反応の分析
Types of Reactions
5-bromo-2-methoxybenzaldehyde 2-pyridinylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzaldehyde derivatives.
科学的研究の応用
5-bromo-2-methoxybenzaldehyde 2-pyridinylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-bromo-2-methoxybenzaldehyde 2-pyridinylhydrazone involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure enables it to interact with enzymes and receptors, potentially modulating their activity.
類似化合物との比較
Similar Compounds
5-bromo-2-methoxybenzaldehyde: Shares the benzaldehyde moiety but lacks the hydrazone linkage.
2-pyridinylhydrazone: Contains the hydrazone linkage but lacks the brominated benzaldehyde moiety.
5-bromo-2-methoxybenzylidenehydrazone: Similar structure but with different substituents.
Uniqueness
5-bromo-2-methoxybenzaldehyde 2-pyridinylhydrazone is unique due to the combination of the brominated benzaldehyde and the pyridinylhydrazone moieties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
特性
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c1-18-12-6-5-11(14)8-10(12)9-16-17-13-4-2-3-7-15-13/h2-9H,1H3,(H,15,17)/b16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRCPGGTTFBNGQ-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199352 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-nitrophenyl)methylideneamino]-2-[2-[2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide](/img/structure/B3858106.png)
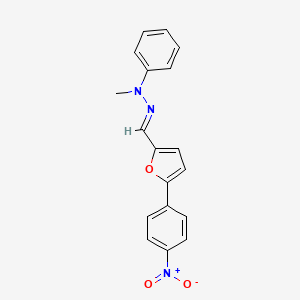
![4,6-dimethyl-N-[(E)-1-thiophen-2-ylethylideneamino]pyrimidin-2-amine](/img/structure/B3858110.png)
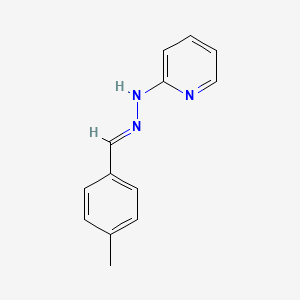
![Methyl 2-benzamido-3-[(2-benzamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate](/img/structure/B3858129.png)
![2-cyano-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide](/img/structure/B3858133.png)
![3-(4-biphenylyl)-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3858138.png)
![4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol](/img/structure/B3858144.png)
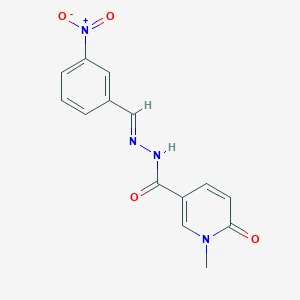
![4-Chloro-1-{[2-(trichloromethyl)(1,3-oxazolidin-3-yl)]sulfonyl}benzene](/img/structure/B3858166.png)
![3-[4-(benzyloxy)phenyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B3858173.png)
![(4Z)-4-[(3-hydroxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B3858191.png)
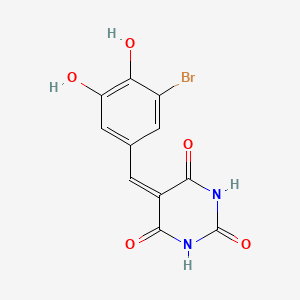
![2,2'-[{2-[4-(dimethylamino)phenyl]-1,3-imidazolidinediyl}bis(methylene)]bis(4-methoxyphenol)](/img/structure/B3858203.png)
